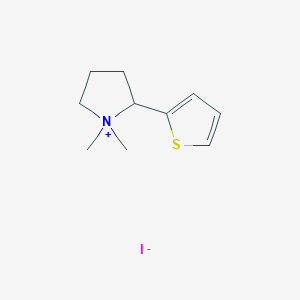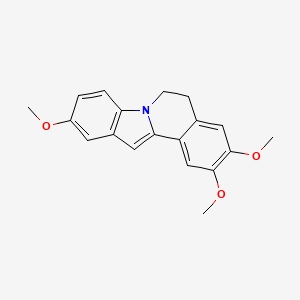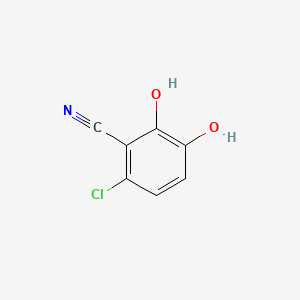![molecular formula C28H26O2 B14303343 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) CAS No. 114626-08-3](/img/structure/B14303343.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) is a complex organic compound characterized by its biphenyl structure with additional methylphenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones . These intermediates can then undergo further reactions to form the desired biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled environments to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone, 4’-phenyl-: A related compound with a similar biphenyl structure.
4,4’-Bis(4-aminophenoxy)biphenyl: Another biphenyl derivative with different functional groups.
1,2-Di-p-tolylethane: A compound with a similar ethane linkage between aromatic rings.
Propiedades
Número CAS |
114626-08-3 |
|---|---|
Fórmula molecular |
C28H26O2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxy-3-methylphenyl)-1-(4-phenylphenyl)ethyl]-2-methylphenol |
InChI |
InChI=1S/C28H26O2/c1-19-17-24(13-15-26(19)29)28(3,25-14-16-27(30)20(2)18-25)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-18,29-30H,1-3H3 |
Clave InChI |
GVEOHRNWDYWPNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
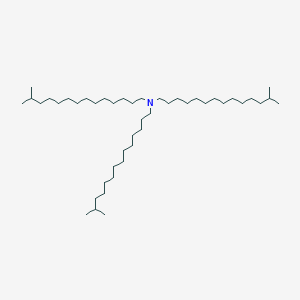
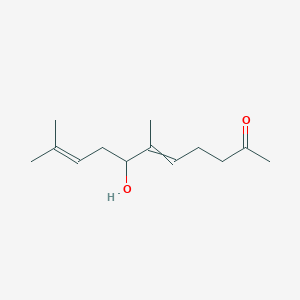
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

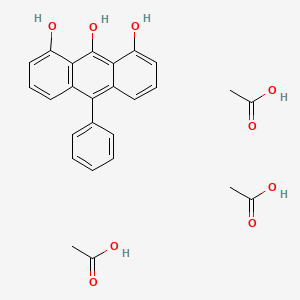

![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)


